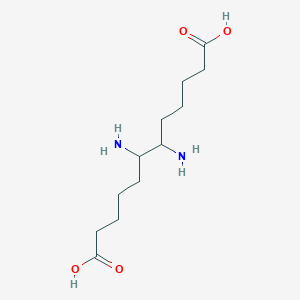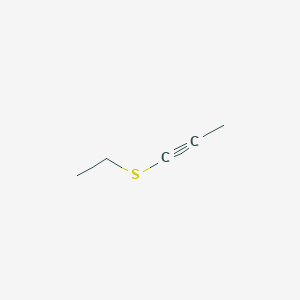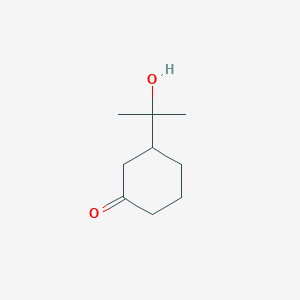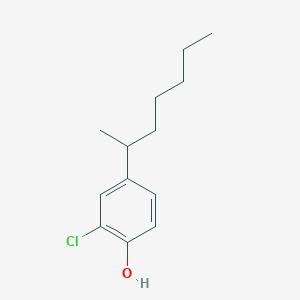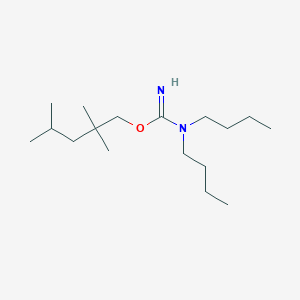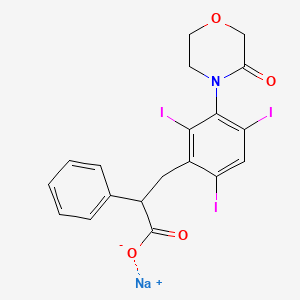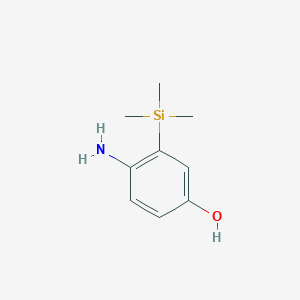![molecular formula C17H15NS B14707012 5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline CAS No. 23131-40-0](/img/structure/B14707012.png)
5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline is a complex organic compound with a unique structure that combines elements of benzothiophene and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives .
科学研究应用
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
2-Thio-containing pyrimidines: Noted for their diverse biological activities.
Uniqueness
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline stands out due to its unique structural features, which combine elements of both benzothiophene and isoquinoline. This structural uniqueness contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
23131-40-0 |
|---|---|
分子式 |
C17H15NS |
分子量 |
265.4 g/mol |
IUPAC 名称 |
5,11-dimethyl-3,4-dihydro-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H15NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
NODXAPLUEIVVTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


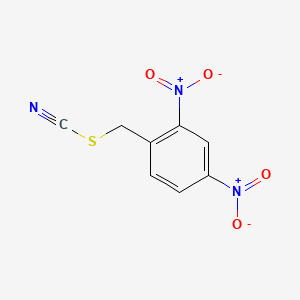
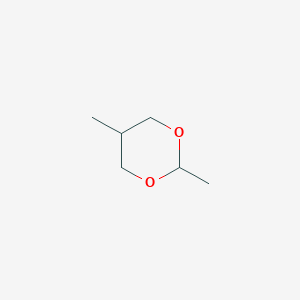
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
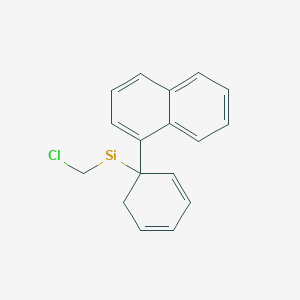
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
